molecular formula C19H21N5O2 B6622095 N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide

N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide

Cat. No.: B6622095
M. Wt: 351.4 g/mol
InChI Key: UYWPRJQEMVLLAZ-UHFFFAOYSA-N
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Description

N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a dimethylamino group, a methoxy-methylphenyl group, and a pyrazole carboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic rings.

Scientific Research Applications

N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The

Properties

IUPAC Name

N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-5-7-17(26-4)16(11-13)24-10-9-15(22-24)19(25)21-14-6-8-18(20-12-14)23(2)3/h5-12H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPRJQEMVLLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C(=O)NC3=CN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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